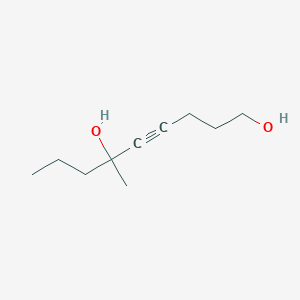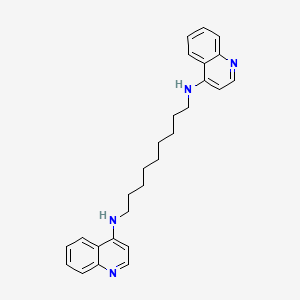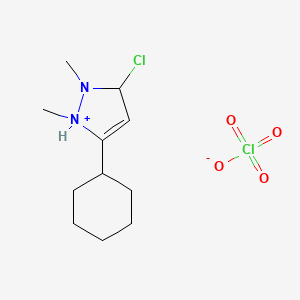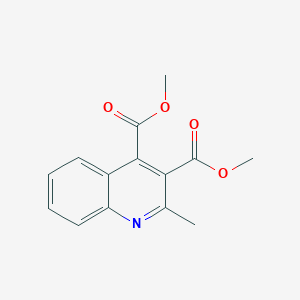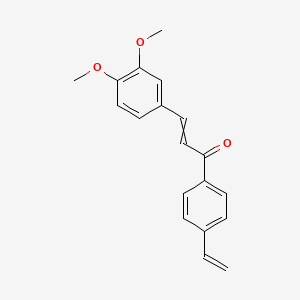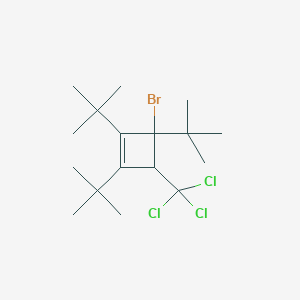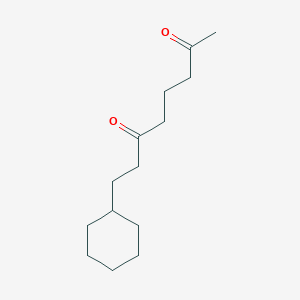
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide is an organic compound with the molecular formula C13H18N2O4. It is known for its unique structure, which includes two cyanoethyl groups and two diethyl groups attached to a propanediamide backbone. This compound is used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. This reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and reduce costs. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, where acrylonitrile is added to carry out the cyanoethylation reaction. The product is then separated and purified using techniques such as distillation and rectification .
化学反応の分析
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyanoethyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in nucleophilic addition reactions, while the diethyl groups provide stability and solubility. The compound’s reactivity allows it to modify biological molecules and influence biochemical pathways .
類似化合物との比較
Similar Compounds
Diethyl malonate: A related compound with similar reactivity but lacking the cyanoethyl groups.
Dimethyl malonate: Another similar compound with methyl groups instead of ethyl groups.
Diethyl 2-(2-cyanoethyl)-malonate: A closely related compound with a similar structure and reactivity.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide is unique due to the presence of both cyanoethyl and diethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are required.
特性
CAS番号 |
59709-14-7 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
2,2-bis(2-cyanoethyl)-N,N'-diethylpropanediamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-16-11(18)13(7-5-9-14,8-6-10-15)12(19)17-4-2/h3-8H2,1-2H3,(H,16,18)(H,17,19) |
InChIキー |
XNUCGJAYOGFJBG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(CCC#N)(CCC#N)C(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


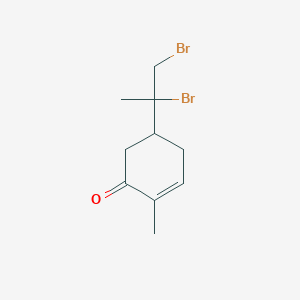

![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

